4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide

Lipophilicity Physicochemical Properties Drug Design

4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound characterized by a 1-hydroxy-2-naphthalene carboxamide core, a 4-chloro substituent, and a long N-dodecyl chain (C12). This structure classifies it as a lipophilic, amphiphilic molecule with a calculated partition coefficient (XLogP3-AA) of 8.9, indicating high hydrophobicity.

Molecular Formula C23H32ClNO2
Molecular Weight 390.0 g/mol
CAS No. 7588-27-4
Cat. No. B13769718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide
CAS7588-27-4
Molecular FormulaC23H32ClNO2
Molecular Weight390.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
InChIInChI=1S/C23H32ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27)
InChIKeyVWWDUUNNMSGWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4): A Lipophilic Hydroxynaphthalene Carboxamide


4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is a synthetic organic compound characterized by a 1-hydroxy-2-naphthalene carboxamide core, a 4-chloro substituent, and a long N-dodecyl chain (C12) [1]. This structure classifies it as a lipophilic, amphiphilic molecule with a calculated partition coefficient (XLogP3-AA) of 8.9, indicating high hydrophobicity [1]. It is primarily used as a research chemical, with its applications in analytical method development and as a building block for potential bioactive compounds [2][3].

Structural Specificity in 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide: Why Analogs Are Not Interchangeable


Substituting 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide with its closest analogs, such as the non-chlorinated parent (CAS 28279-38-1) or the hexadecyl chain variant (CAS 74918-83-5), is not scientifically justified due to significant differences in physicochemical properties that dictate performance in key applications. The presence of the 4-chloro substituent and the specific dodecyl chain length directly influence the molecule's lipophilicity, molecular weight, and hydrogen bonding capacity, which are critical parameters for membrane permeability, analytical separation, and potential biological target engagement [1][2]. Class-level studies on 1-hydroxynaphthalene-2-carboxanilides demonstrate that even minor ring substitutions can lead to order-of-magnitude changes in antimicrobial potency and selectivity, underscoring that these compounds are not simple, functionally equivalent substitutes for one another [3].

Quantitative Differentiation of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4) Against Closest Analogs


Enhanced Lipophilicity (XLogP3) of 4-Chloro-N-dodecyl vs. Non-Chlorinated Analog

The substitution of a chlorine atom at the 4-position of the naphthalene ring significantly increases the compound's lipophilicity compared to its non-chlorinated analog, N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 28279-38-1). This is quantitatively reflected in the computed XLogP3 values, a key predictor of membrane permeability and oral absorption [1][2].

Lipophilicity Physicochemical Properties Drug Design

Precise Molecular Weight Differentiation for LC-MS Applications

The introduction of a 4-chloro group in 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (MW = 390.0 g/mol) results in a distinct, higher exact mass compared to the non-chlorinated analog (MW = 355.51 g/mol) [1][2]. This mass difference is critical for mass spectrometry (MS) detection and quantitation in complex biological or environmental matrices, enabling unambiguous identification and reducing the risk of false positives from the non-chlorinated analog.

Analytical Chemistry Mass Spectrometry Method Development

Validated HPLC Separation Method for Purity and Preparative Applications

A scalable reverse-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide [1]. While direct comparative data for related analogs on this specific column is not publicly available, the existence of a documented, application-specific method provides a concrete starting point for method development and quality control that is not available for many of its analogs. The method's compatibility with preparative separation and potential for adaptation to pharmacokinetic studies represents a practical, verifiable advantage for laboratories seeking to work with this compound [1].

Analytical Chemistry HPLC Purification

Class-Level Antimycobacterial Activity Inference

While specific biological data for 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is not available in the public domain, its core structure places it within the 1-hydroxynaphthalene-2-carboxamide class, which has demonstrated significant antimycobacterial activity [1]. As a class-level inference, compounds with a 4-halogen substitution on the naphthalene ring have shown the highest potency against multiple Mycobacterium species, including M. marinum and M. kansasii, with MIC values ranging from 14.2 to 46.7 μmol/L [1]. This suggests that the 4-chloro substitution in the target compound is a privileged structural motif for this biological activity, making it a rational starting point for further investigation compared to non-halogenated analogs.

Antimicrobial Research Mycobacteria Drug Discovery

Strategic Application Scenarios for 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4)


Antimycobacterial Drug Discovery and Lead Optimization

The compound serves as a privileged scaffold for antimycobacterial drug discovery, leveraging the established class-level activity of 1-hydroxynaphthalene-2-carboxanilides against Mycobacterium species [1]. Its high lipophilicity (XLogP3 = 8.9) [2] may enhance cell envelope penetration in mycobacteria, a critical factor for intracellular activity. The compound can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity against pathogens like M. tuberculosis or M. marinum, where 4-halogenated derivatives have shown promising MIC values [1].

Development of Robust Analytical Methods for Lipophilic Compounds

4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is an ideal model analyte for developing and validating reverse-phase HPLC and LC-MS methods for highly lipophilic compounds [2][3]. Its well-defined physicochemical properties (XLogP3 = 8.9, exact mass = 389.212 Da) [2] and the availability of a documented separation method on a Newcrom R1 column [3] make it a valuable standard for optimizing mobile phase composition, column selection, and detection parameters in pharmaceutical and environmental analysis laboratories.

Physicochemical and Formulation Science Research

This compound's distinct amphiphilic structure, combining a lipophilic naphthalene-chloro core with a polar carboxamide group, makes it a candidate for studying membrane interactions, micelle formation, and drug delivery systems. Its high calculated logP (8.9) [2] can be used to calibrate in silico models for predicting absorption and distribution. In formulation science, it can serve as a model hydrophobic drug to investigate the solubilization capacity of novel excipients or nano-formulations.

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